4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide
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Overview
Description
4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzamides .
Scientific Research Applications
4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl group may interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide
- 4-nitro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide
- 4-nitro-N-{2,2,2-trichloro-1-[(4-ethylphenyl)amino]ethyl}benzamide
Uniqueness
4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C16H14Cl3N3O4 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O4/c1-26-13-8-4-11(5-9-13)20-15(16(17,18)19)21-14(23)10-2-6-12(7-3-10)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
KJGKZPUXKLQNPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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